molecular formula C18H10Cl2N2S B14468038 Quinoline, 3,3'-thiobis[2-chloro- CAS No. 68844-43-9

Quinoline, 3,3'-thiobis[2-chloro-

Cat. No.: B14468038
CAS No.: 68844-43-9
M. Wt: 357.3 g/mol
InChI Key: RFKCKWRWLQHLJJ-UHFFFAOYSA-N
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Description

Quinoline, 3,3'-thiobis[2-chloro-] is a dimeric quinoline derivative characterized by two 2-chloroquinoline units bridged by a sulfur atom at the 3,3' positions. This structural motif combines the electron-withdrawing effects of chlorine substituents with the unique reactivity of the thiobis (-S-) linkage. The compound’s synthesis likely involves coupling reactions of 2-chloro-3-substituted quinoline precursors, as inferred from analogous methods for 2-chloroquinoline-3-carbaldehydes and sulfur-bridged systems . The sulfur bridge enhances molecular rigidity and may influence biological activity by altering solubility or binding interactions compared to monomeric quinolines .

Properties

CAS No.

68844-43-9

Molecular Formula

C18H10Cl2N2S

Molecular Weight

357.3 g/mol

IUPAC Name

2-chloro-3-(2-chloroquinolin-3-yl)sulfanylquinoline

InChI

InChI=1S/C18H10Cl2N2S/c19-17-15(9-11-5-1-3-7-13(11)21-17)23-16-10-12-6-2-4-8-14(12)22-18(16)20/h1-10H

InChI Key

RFKCKWRWLQHLJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)SC3=CC4=CC=CC=C4N=C3Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Quinoline, 3,3’-thiobis[2-chloro-] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

Quinoline, 3,3’-thiobis[2-chloro-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with DNA and enzymes. For instance, quinolines can inhibit DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in their antibacterial activity.

Comparison with Similar Compounds

Thieno[3,2-c]quinolines

  • Structure: Fused thiophene and quinoline rings.
  • Key Differences: The fused thiophene system in thieno[3,2-c]quinolines (e.g., alkyl thieno[3,2-c]quinoline-2-carboxylates) provides planar aromatic systems, whereas the thiobis linkage in Quinoline, 3,3'-thiobis[2-chloro-] introduces a non-planar, dimeric scaffold .
  • Biological Activity: Thieno[3,2-c]quinolines exhibit cytotoxicity against cancer cell lines (e.g., MCF-7) and inhibit protein kinases, attributed to their extended conjugation . The thiobis compound’s activity remains underexplored but may differ due to steric effects from the bridge .

4,4'-Thiobis(1-methylquinoline-2(1H)-thione)

  • Structure : Sulfur bridge at 4,4' positions with methyl and thione groups.
  • Key Differences: Positional isomerism (3,3' vs. 4,4') alters electronic distribution and steric accessibility.

Oxygen-Bridged and Fused Systems

Furo[3,2-f]quinolines

  • Structure: Fused furan and quinoline rings.
  • Key Differences: The oxygen atom in furoquinolines reduces electron density compared to sulfur, affecting redox properties. Fused systems like furo[3,2-f]quinolines are synthetically accessible via cyclization but lack the dimeric flexibility of thiobis-linked compounds .

2-Oxopyrano[3,2-c]quinolines

  • Structure : Fused pyran ring with a ketone group.
  • Key Differences: The ketone functionality enables hydrogen bonding, while the thiobis linkage may facilitate disulfide-like redox behavior. Pyranoquinolines are prioritized in material chemistry for their photophysical properties, whereas sulfur-bridged derivatives may excel in medicinal applications .

Monomeric Quinoline Derivatives

3-(Chloromethyl)quinoline Hydrochloride

  • Structure: Monomeric quinoline with a chloromethyl group.
  • It serves as a pharmaceutical intermediate, whereas Quinoline, 3,3'-thiobis[2-chloro-] could act as a bifunctional ligand or enzyme inhibitor .

5-Chloro-8-hydroxyquinoline Derivatives

  • Structure : Chlorine and hydroxyl substitutions at specific positions.
  • Key Differences : Hydroxyl groups confer antioxidant activity (e.g., OH radical scavenging), while the thiobis compound’s chlorine and sulfur moieties may enhance antimicrobial or anticancer effects .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Synthesis Method
Quinoline, 3,3'-thiobis[2-chloro- Dimeric, S-bridged 2-Cl, 3-S- Underexplored (potential antimicrobial) Coupling of 2-chloro precursors
Thieno[3,2-c]quinoline Fused thiophene Variable alkyl/aryl Anticancer (MCF-7 inhibition) Cyclization, Suzuki-Miyaura
4,4'-Thiobis(1-methylquinoline-2(1H)-thione) Dimeric, S-bridged 1-Me, 2-thione Structural studies Reflux with DMF
5-Chloro-8-hydroxyquinoline Monomeric 5-Cl, 8-OH Antioxidant, antimicrobial Derivatization of clioquinol

Research Findings and Implications

  • Antimicrobial Potential: The 2-chloro and sulfur motifs in Quinoline, 3,3'-thiobis[2-chloro-] align with bioactive quinoline-triazole hybrids showing antifungal activity (e.g., 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline) .
  • Synthetic Flexibility : The compound’s sulfur bridge permits post-synthetic modifications, such as cross-coupling or oxidation, to diversify functionality .
  • Comparative Limitations: Unlike fused thieno- or furoquinolines, the dimeric structure may face challenges in bioavailability due to increased molecular weight and rigidity .

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